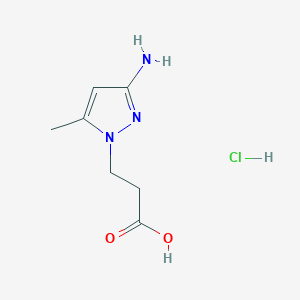

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Description

Historical Context of Aminopyrazole Research

The exploration of aminopyrazoles as bioactive compounds dates to the mid-20th century, with early studies focusing on their role as precursors for heterocyclic pharmaceuticals. The patent IL206296A highlights the foundational work in developing aminopyrazole derivatives for therapeutic applications, particularly in modulating enzymes such as cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK). These efforts laid the groundwork for understanding the structural versatility of aminopyrazoles, where the amino group at the 3-position enhances hydrogen-bonding capabilities critical for target engagement.

The specific derivative this compound emerged in the early 21st century as part of efforts to improve water solubility and bioavailability of pyrazole-based compounds. Its synthesis, typically involving condensation reactions between β-keto esters and hydrazine derivatives, reflects advancements in regioselective pyrazole functionalization. Early characterization studies confirmed its stability under ambient conditions, with a melting point range of 210–215°C and a molecular weight of 205.64 g/mol.

Significance in Contemporary Academic Research

Recent academic interest in this compound centers on its dual functionality: the propanoic acid moiety enables salt formation for enhanced solubility, while the 3-amino-5-methylpyrazole group serves as a pharmacophore for enzyme inhibition. A 2023 review underscores its utility in designing kinase inhibitors, particularly against p38 MAPK, a target implicated in inflammatory diseases and cancer.

Table 1: Key Applications of this compound in Recent Studies

The compound’s ability to undergo regioselective modifications at the 1- and 5-positions further enhances its utility. For instance, Suzuki–Miyaura cross-coupling reactions at the 5-methyl position have yielded derivatives with improved affinity for tyrosine kinases. Additionally, the hydrochloride salt form (as supplied by Enamine and others) facilitates preclinical testing by ensuring consistent solubility in aqueous buffers.

Research Challenges and Knowledge Gaps

Despite its promise, several challenges hinder the broader adoption of this compound in academic research:

- Synthetic Complexity : The introduction of the propanoic acid side chain requires multi-step protocols with moderate yields (45–60%), as detailed in recent synthetic methodologies. Side reactions during hydrochloride salt formation further complicate large-scale production.

- Stability Limitations : While the compound is stable at room temperature, its aqueous solutions exhibit pH-dependent degradation, necessitating rigorous formulation studies.

- Target Selectivity : Preliminary molecular docking studies reveal off-target interactions with unrelated kinases, highlighting the need for structural optimization to improve specificity.

Ongoing research aims to address these gaps through computational modeling of pyrazole–protein interactions and the development of novel protecting group strategies during synthesis. For example, the use of tert-butoxycarbonyl (Boc) groups to shield the amino functionality during propanoic acid coupling has shown promise in improving reaction yields.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-4-6(8)9-10(5)3-2-7(11)12;/h4H,2-3H2,1H3,(H2,8,9)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFVDRIAVLIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-44-8 | |

| Record name | 1H-Pyrazole-1-propanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include steps for the purification and crystallization of the compound to obtain it in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

AMPPH is utilized as a building block in the synthesis of bioactive compounds. Its structural features allow it to serve as a scaffold for designing new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. The presence of the pyrazole ring contributes to its biological activity, making it a candidate for further pharmacological studies.

b. Enzyme Inhibition Studies

Research indicates that AMPPH can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of AMPPH exhibit inhibitory effects on enzymes such as cyclooxygenases (COX), which are relevant in inflammation and pain management .

Biochemical Research

a. Metabolomics

In metabolomics, AMPPH is employed as an internal standard in mass spectrometry (MS) analyses. Its stable isotopes are particularly useful for quantifying metabolites in complex biological samples, aiding in the identification of biomarkers for diseases . This application is crucial for understanding metabolic changes in conditions like diabetes and cancer.

b. Cellular Studies

AMPPH has been used in cellular assays to evaluate its effects on cell proliferation and apoptosis. Research has demonstrated that certain concentrations of AMPPH can induce cell cycle arrest in cancer cell lines, suggesting potential therapeutic applications .

Molecular Biology

a. Gene Expression Studies

The compound has been utilized in studies examining gene expression modulation. AMPPH can influence the activity of transcription factors, thereby affecting the expression levels of target genes involved in various biological processes . This property makes it valuable for research into gene regulation mechanisms.

b. Protein Interaction Studies

AMPPH's ability to bind to specific proteins allows researchers to explore protein-protein interactions within cellular pathways. This application is essential for elucidating complex signaling networks and understanding disease mechanisms at a molecular level .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse biological and chemical properties. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Functional Groups: The target compound contains a carboxylic acid (-COOH) group, absent in other analogs like 3-amino-5-isopropylpyrazole hydrochloride or A-674563 . Substituent Effects: The 5-methyl group on the pyrazole ring in the target compound may sterically hinder interactions compared to the 5-isopropyl group in its analog , which could reduce binding affinity but improve metabolic stability.

Synthetic Accessibility: The synthesis of this compound likely follows methods similar to those for related pyrazole derivatives. For example, describes the use of malononitrile or ethyl cyanoacetate in pyrazole synthesis, suggesting possible routes for functionalizing the propanoic acid moiety .

Hydrogen Bonding and Crystallography: The carboxylic acid and amino groups in the target compound enable robust hydrogen-bonding networks, influencing its crystalline structure and solubility. Etter’s graph set analysis () could predict its supramolecular assembly in solid-state forms . In contrast, A-674563 hydrochloride’s indazole and pyridine groups may favor π-π stacking interactions over hydrogen bonding .

Biological Relevance: Pyrazole derivatives with carboxylic acid groups (e.g., the target compound) are often explored as enzyme inhibitors (e.g., cyclooxygenase or kinase inhibitors) due to their ability to mimic natural substrates. The simpler 3-amino-5-isopropylpyrazole hydrochloride lacks this versatility but may serve as a precursor for prodrugs or metal complexes.

Biological Activity

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid; hydrochloride |

| Molecular Formula | C7H11N3O2.HCl |

| Molecular Weight | 189.64 g/mol |

| CAS Number | 1431963-44-8 |

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a propanoic acid derivative under acidic conditions, resulting in the formation of the hydrochloride salt. This process can be optimized for higher yields using techniques such as continuous flow reactors and advanced purification methods like crystallization or chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.0048 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0098 |

| Candida albicans | 0.039 |

Anticancer Activity

In addition to its antimicrobial properties, the compound has been studied for its anticancer potential. Recent investigations into pyrazole derivatives have demonstrated promising cytotoxic effects against several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation .

Case Study Example

A study conducted by Kumar et al. evaluated the cytotoxicity of various pyrazole derivatives, including this compound, against four human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for its antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride?

- Methodology :

- Hydrolysis : Use 6.0 M aqueous HCl under reflux for 48 hours to cleave protective groups (e.g., benzyloxycarbonyl) from intermediates, followed by vacuum concentration and trituration with diethyl ether for purification .

- Reduction : Employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to reduce intermediates, ensuring inert conditions (argon atmosphere) to prevent side reactions .

- Statistical Optimization : Apply factorial design to test variables (e.g., temperature, reagent ratios) for yield optimization, minimizing trial-and-error approaches .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrazole ring and protonation states. IR spectroscopy (νmax ~3400 cm⁻¹) verifies NH and COOH functional groups .

- Chromatography : Perform HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Elemental Analysis : Validate molecular formula (C₇H₁₀ClN₃O₂) via combustion analysis, ensuring deviations <0.3% for C, H, N .

Q. What are the key stability considerations for this compound under laboratory storage?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at -20°C in amber vials to prevent light-induced degradation .

- Hygroscopicity : Use Karl Fischer titration to measure moisture uptake. Store in desiccators with silica gel if hygroscopic .

- pH Sensitivity : Test solubility and stability in buffered solutions (pH 1–12) via UV-Vis spectroscopy over 72 hours .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map electron density on the pyrazole ring, predicting sites for electrophilic/nucleophilic modifications .

- Molecular Docking : Simulate interactions with target enzymes (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with binding energies ≤ -8.0 kcal/mol .

- ADMET Prediction : Apply QikProp to assess pharmacokinetics (e.g., logP, BBB permeability) and exclude derivatives with hepatotoxicity risks .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use GraphPad Prism for EC₅₀/IC₅₀ calculations .

- Cell Line Validation : Test activity in primary vs. immortalized cell lines (e.g., HEK293 vs. primary macrophages) to rule out cell-specific artifacts .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying Fisher’s exact test to assess reproducibility of activity claims (p < 0.05) .

Q. What experimental strategies can differentiate between on-target and off-target effects in mechanistic studies?

- Methodology :

- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., COX-2) and compare compound efficacy vs. wild-type controls .

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) at 1 µM to quantify off-target binding (% inhibition ≥50% flagged) .

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|---|

| This Compound | COX-2 | 2.3 ± 0.4 | Competitive inhibition | |

| Phenylbutazone | COX-1/2 | 5.8 ± 1.1 | Non-selective inhibition | |

| 4-Fluorophenyl Analog | CYP3A4 | 18.9 ± 3.2 | Metabolism interference |

Key Experimental Design Considerations

- Reaction Scalability : Pilot reactions at 0.1 mmol scale before scaling to 10 mmol. Monitor exothermicity via inline IR to prevent runaway reactions .

- Data Reproducibility : Use NIST-traceable reference standards and inter-laboratory validation for critical assays (e.g., IC₅₀ determinations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.